molecular formula C18H14BrN5O4 B4307889 METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE

METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE

Cat. No.: B4307889
M. Wt: 444.2 g/mol
InChI Key: CUMYMJPPOYOOHH-UHFFFAOYSA-N
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Description

Methyl (6’-amino-5-bromo-5’-cyano-1-methyl-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-3’-yl)acetate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6’-amino-5-bromo-5’-cyano-1-methyl-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-3’-yl)acetate typically involves a multi-step process. One common method is the cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media . This reaction is facilitated by the use of catalysts such as SBA-Pr-NHQ, which provides mild and neutral reaction conditions, short reaction times, and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (6’-amino-5-bromo-5’-cyano-1-methyl-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-3’-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Methyl (6’-amino-5-bromo-5’-cyano-1-methyl-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-3’-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: This compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (6’-amino-5-bromo-5’-cyano-1-methyl-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-3’-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro[indole-pyrano[pyrazole derivatives, such as:

  • Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives
  • Spiro[indole-3,4’-pyrano[2,3-c]pyrazole] derivatives

Uniqueness

Methyl (6’-amino-5-bromo-5’-cyano-1-methyl-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-3’-yl)acetate is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(6-amino-5'-bromo-5-cyano-1'-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O4/c1-24-12-4-3-8(19)5-9(12)18(17(24)26)10(7-20)15(21)28-16-14(18)11(22-23-16)6-13(25)27-2/h3-5H,6,21H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYMJPPOYOOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)C(=C(OC4=NNC(=C34)CC(=O)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE
Reactant of Route 6
METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE

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